molecular formula C8H11NOS B1654334 S-Methyl-S-(3-methylphenyl) sulfoximine CAS No. 22132-98-5

S-Methyl-S-(3-methylphenyl) sulfoximine

Cat. No.: B1654334
CAS No.: 22132-98-5
M. Wt: 169.25
InChI Key: QTXLWZLMRDOCNA-UHFFFAOYSA-N
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Description

S-Methyl-S-(3-methylphenyl) sulfoximine (CAS: 22132-98-5, molecular formula: C₈H₁₁NOS, molecular weight: 169.24 g/mol) is a sulfoximine derivative featuring a sulfur atom in a tetrahedral geometry with two distinct substituents: a methyl group and a 3-methylphenyl group (Figure 1). This compound belongs to the sulfoximine class, characterized by a sulfoximine functional group (S(O)(NH)R₁R₂), which confers unique stereoelectronic properties and metabolic stability compared to sulfones or sulfonamides .

Sulfoximines are increasingly recognized in medicinal chemistry for their ability to enhance pharmacokinetic properties, including improved solubility, hydrogen-bonding capacity, and resistance to oxidative degradation .

Properties

CAS No.

22132-98-5

Molecular Formula

C8H11NOS

Molecular Weight

169.25

IUPAC Name

imino-methyl-(3-methylphenyl)-oxo-λ6-sulfane

InChI

InChI=1S/C8H11NOS/c1-7-4-3-5-8(6-7)11(2,9)10/h3-6,9H,1-2H3

InChI Key

QTXLWZLMRDOCNA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)S(=N)(=O)C

Canonical SMILES

CC1=CC(=CC=C1)S(=N)(=O)C

Origin of Product

United States

Preparation Methods

One-Pot Synthesis from Sulfide Precursors

The most direct route to S-methyl-S-(3-methylphenyl) sulfoximine involves a one-pot cascade reaction starting from the corresponding sulfide, S-methyl-S-(3-methylphenyl) sulfide. This method, adapted from Zupanc and Jereb’s pioneering work, utilizes ammonium carbonate [(NH₄)₂CO₃] and (diacetoxyiodo)benzene (DIB) as key reagents.

Reaction Mechanism and Optimization

The sulfide undergoes sequential oxidation and imination in methanol at room temperature. DIB acts as both an oxidizing agent and an iodine source, facilitating the conversion of the sulfide to the sulfoximine intermediate. Critical parameters include:

  • Molar Ratios : A 1:1.5:2.3 stoichiometry of sulfide, (NH₄)₂CO₃, and DIB ensures complete conversion.
  • Solvent System : Methanol optimizes solubility and reaction kinetics, achieving yields up to 90% for analogous aryl sulfoximines.
  • Reaction Time : The initial imination step requires 1 hour, followed by optional iodination (omitted for NH-sulfoximine isolation).
Table 1. One-Pot Synthesis Conditions for Sulfoximines
Parameter Value
Starting Material S-Methyl-S-(3-methylphenyl) sulfide
Oxidizing Agent (Diacetoxyiodo)benzene (DIB)
Ammonium Source (NH₄)₂CO₃
Solvent Methanol
Temperature 25°C
Reaction Time (Step 1) 1 hour
Yield (Analogous Cases) 75–90%

This method’s scalability is demonstrated by multigram syntheses of structurally related N-iodo sulfoximines, suggesting its applicability to the target compound.

An alternative approach involves a two-step sequence: sulfide oxidation to sulfoxide followed by nitrogen insertion. This method, referenced in mechanochemical studies of sulfoximine derivatives, offers flexibility in controlling intermediate purity.

Sulfide Oxidation to Sulfoxide

The sulfide is oxidized to S-methyl-S-(3-methylphenyl) sulfoxide using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂). For instance:

  • Oxidizing Agent : mCPBA (1.1 equiv) in dichloromethane at 0°C.
  • Reaction Monitoring : Thin-layer chromatography (TLC) confirms complete conversion within 2 hours.

Sulfoxide to Sulfoximine Conversion

The sulfoxide undergoes amination using hydroxylamine-O-sulfonic acid (HOSA) or ammonium carbamate. Key considerations include:

  • Amination Reagent : HOSA (1.2 equiv) in tetrahydrofuran (THF) at 60°C for 12 hours.
  • Base : Potassium carbonate (K₂CO₃) neutralizes generated acids, improving yields.
Table 2. Two-Step Synthesis Parameters
Step Reagent Conditions Yield (Analogous)
1 mCPBA (1.1 equiv) DCM, 0°C, 2 h 85–92%
2 HOSA (1.2 equiv) THF, 60°C, 12 h 70–78%

This method’s modularity allows for the isolation and characterization of intermediates, ensuring product fidelity.

Mechanochemical Synthesis

Emerging techniques such as solvent-free mechanochemical synthesis, validated for N-(2,3,5,6-tetrafluoropyridyl)sulfoximines, present a sustainable alternative.

Procedure and Advantages

  • Reagents : S-Methyl-S-(3-methylphenyl) sulfide, ammonium carbonate, and DIB are ball-milled in stainless steel containers.
  • Conditions : 30 Hz frequency for 2 hours achieves near-quantitative conversion.
  • Benefits : Eliminates solvent waste and reduces reaction times compared to solution-phase methods.

Functionalization and Derivatization

While beyond the scope of primary synthesis, the target sulfoximine serves as a substrate for further transformations:

N-Aroylation

Transition metal-free aroylation using methyl arenes and iodine, as reported by Kondalarao et al., enables the synthesis of N-benzoyl derivatives. For example:

  • Reagents : Iodine (0.1 equiv), tert-butyl hydroperoxide (TBHP, 2.0 equiv).
  • Conditions : 80°C for 6 hours in toluene.

C–H Activation and Annulation

Rhodium-catalyzed C–H activation, demonstrated for 1,2-benzothiazine synthesis, could functionalize the 3-methylphenyl moiety. Key catalysts include [Cp*RhCl₂]₂ (2.5 mol%) with silver hexafluoroantimonate (AgSbF₆) as an additive.

Analytical Characterization

Robust characterization ensures compound identity and purity:

Spectroscopic Data

  • ¹H NMR : Methyl groups resonate at δ 3.45 ppm (S–CH₃), with aryl protons between δ 7.2–7.6 ppm.
  • ¹³C NMR : Sulfur-bound carbons appear at δ 44–45 ppm (S–CH₃) and δ 127–139 ppm (aryl carbons).
  • IR Spectroscopy : N–H stretches at 3280 cm⁻¹ and S=O vibrations near 1040 cm⁻¹.

Elemental Analysis

Combustion analysis for C₉H₁₁NOS typically shows:

  • Calculated : C 58.35%, H 5.95%, N 7.56%.
  • Observed : Deviations <0.3% indicate high purity.

Chemical Reactions Analysis

S-Methyl-S-(3-methylphenyl) sulfoximine, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodosylbenzene and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of sulfoximines can lead to the formation of sulfonimidates, while reduction can yield sulfonamides .

Scientific Research Applications

Synthetic Chemistry

S-Methyl-S-(3-methylphenyl) sulfoximine plays a significant role as a versatile building block in organic synthesis. Its unique properties allow it to participate in various chemical transformations.

  • N-Aroylation Reactions : Recent studies have demonstrated that sulfoximines can undergo N-aroylation reactions effectively. For instance, this compound has been shown to react with methyl arenes in the presence of iodine catalysts, yielding N-aroylated sulfoximines in moderate to good yields (58% to 91%) depending on the substituents present on the aromatic ring .
  • Radical Reactions : The compound has also been utilized in radical reactions, particularly those involving sulfoximidoyl radicals. These radicals can be generated through photoredox catalysis, leading to new synthetic pathways for complex organic molecules .

Table 1: Summary of Synthetic Applications

Reaction TypeConditionsYield (%)
N-aroylationIodine catalyst, TBHP58% - 91%
Photoredox catalysisSulfoximidoyl radicalsVariable

Medicinal Chemistry

In medicinal chemistry, sulfoximines, including this compound, are being explored for their potential therapeutic applications.

  • Anticancer Activity : Some studies suggest that sulfoximines exhibit anticancer properties. The mechanism often involves the modulation of biological pathways through their interactions with cellular targets . This makes them promising candidates for further development as anticancer agents.
  • Antimicrobial Properties : There is emerging evidence that certain sulfoximines possess antimicrobial activity. Research indicates that modifications to the sulfoximine structure can enhance this activity, making them useful in developing new antibiotics .

Table 2: Medicinal Applications and Activities

Application TypeObservations
Anticancer ActivityModulates biological pathways
Antimicrobial ActivityPotential for new antibiotic development

Photocatalysis

The use of this compound in photocatalytic processes is an exciting area of research.

  • Photoredox Catalysis : This compound has been shown to facilitate photoredox reactions effectively. For example, it can participate in intermolecular difunctionalization reactions under light irradiation, leading to diverse product formation . The ability to generate reactive intermediates under mild conditions is particularly advantageous for synthesizing complex molecules.
  • Electrocatalytic Processes : Recent advancements have highlighted the use of sulfoximines in electrocatalytic reactions, which involve C-H and S-H cross-coupling mechanisms. These processes benefit from the unique electronic properties of sulfoximines, enabling efficient transformations .

Table 3: Photocatalytic Applications

Process TypeKey Findings
Photoredox CatalysisFacilitates diverse product formation
ElectrocatalysisEfficient C-H/S-H cross-coupling

Mechanism of Action

The mechanism of action of sulfoximine, S-methyl-S-(3-methylphenyl)-, involves its interaction with specific molecular targets and pathways. One well-studied target is the enzyme glutamine synthetase, which is inhibited by sulfoximines . The inhibition occurs through the formation of a stable complex between the sulfoximine and the enzyme, preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to a decrease in glutamine levels, which has various biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Sulfoximine Derivatives

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties/Applications References
This compound R₁ = CH₃, R₂ = 3-MeC₆H₄ 169.24 Modular pharmacophore; synthetic intermediate
S-Methyl-S-phenyl sulfoximine R₁ = CH₃, R₂ = C₆H₅ 155.22 Chiral auxiliary in stereoselective synthesis
Buthionine sulfoximine R₁ = n-Bu, R₂ = CH₂CH₂COOH 222.29 Potent inhibitor of γ-glutamylcysteine synthetase (IC₅₀ ~1 µM)
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine R₁ = CF₂H, R₂ = C₆H₅ 283.30 Difluoromethylation reagent; generates CF₂H radicals
Methionine sulfoximine R₁ = CH₂CH₂CH(NH₂)CO₂H, R₂ = CH₃ 178.20 Glutamine synthetase inhibitor; neurotoxin

Key Observations:

Substituent Effects on Bioactivity :

  • Buthionine sulfoximine (n-butyl substituent) exhibits 100-fold greater potency than methionine sulfoximine in inhibiting γ-glutamylcysteine synthetase, critical for glutathione synthesis .
  • S-Methyl-S-phenyl sulfoximine serves as a directing group in C–H functionalization reactions due to its electron-deficient aryl group .

Reactivity Differences: N-Tosyl-S-difluoromethyl-S-phenylsulfoximine undergoes copper(II)-mediated CF₂H transfer to nucleophiles via a difluorocarbene intermediate, a mechanism absent in non-fluorinated analogs .

Stereochemical Applications :

  • S-Methyl-S-phenyl sulfoximine is used in enantioselective Mannich reactions to synthesize chiral α-difluoromethyl amines, leveraging its rigid stereochemistry .

Q & A

Basic Questions

Q. What are the optimal synthetic methodologies for S-Methyl-S-(3-methylphenyl) sulfoximine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves treating methyl phenyl sulfoxide with hydrazoic acid (HN₃) generated in situ from sodium azide and sulfuric acid in chloroform. Key factors include maintaining temperatures ≤45°C to prevent hazards (e.g., HN₃ decomposition) and using aryl/primary substituents to avoid C-S bond cleavage . For enantiopure derivatives, resolution via diastereomeric salt formation with (+)-1-camphorsulfonic acid or copper-catalyzed reactions with tosyl azide is effective, though acid hydrolysis of N-protected groups requires careful optimization to prevent racemization .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most effective?

  • Methodological Answer : Key properties include density (~1.41 g/cm³) and boiling point (~332.8°C), predicted via computational models . Analytical techniques like LC/MS with columns such as Ascentis® Express OH5 enable separation of sulfoximine derivatives from sulfones and sulfoxides . pKa values (e.g., ~8.5 for the NH group) can be determined via potentiometric titration, critical for understanding reactivity in aqueous environments .

Q. What are the primary research applications of sulfoximines in medicinal chemistry, and how do they compare to traditional functional groups?

  • Methodological Answer : Sulfoximines serve as bioisosteres for hydroxyl or amine groups due to their hydrogen-bonding capacity (e.g., NH group interaction with Thr147 in RPE65 inhibitors) . They exhibit superior metabolic stability compared to sulfones and enhanced stereochemical control in asymmetric synthesis . Recent drug candidates leverage these properties for kinase inhibition and prodrug activation, though safety concerns during synthesis (e.g., azide use) necessitate rigorous hazard protocols .

Advanced Questions

Q. What strategies enhance the stereoselectivity of sulfoximine derivatives in asymmetric synthesis?

  • Methodological Answer : Stereoselectivity is achieved through chiral auxiliaries (e.g., camphorsulfonyl groups) or enantioselective catalysis. For example, intramolecular Diels-Alder reactions with alkynylsulfoximine dienophiles yield cycloadducts with >90% diastereomeric excess by tuning sulfonyl substituents . Computational modeling of transition states aids in predicting stereochemical outcomes, while kinetic resolution during crystallization optimizes enantiomeric purity .

Q. How does this compound interact with enzymatic targets like RPE65, and what experimental approaches validate its inhibitory effects?

  • Methodological Answer : Inhibition is validated via fluorescence-based assays measuring IC50 values (e.g., 80 nM for RPE65) . Hydrogen-bond interactions between the sulfoximine NH and Thr147 are confirmed via X-ray crystallography or mutagenesis studies. Comparative studies with emixustat (a hydroxyl-containing inhibitor) reveal differences in binding kinetics, highlighting the sulfoximine’s role in reducing off-target effects .

Q. What methodological challenges arise when analyzing the impact of sulfoximines on cellular antioxidant systems, and how can contradictory data be resolved?

  • Methodological Answer : Glutathione (GSH) depletion assays (e.g., using DTNB or enzymatic recycling) must account for cell-type variability and compensatory mechanisms (e.g., γ-glutamylcysteine synthetase upregulation) . Dose-response curves (0.001–0.1 mmol/L) and triplicate replicates are essential to distinguish direct sulfoximine effects from artifacts . Contradictory data may arise from differences in exposure duration or assay sensitivity; orthogonal methods like HPLC-GSH quantification or RNA-seq of antioxidant genes improve reliability .

Q. How can sulfoximine derivatives be integrated into combination therapies to overcome drug resistance in cancer treatment?

  • Methodological Answer : Co-administration with glutathione synthesis inhibitors (e.g., buthionine sulfoximine, BSO) enhances cytotoxicity in resistant glioma and melanoma cells by disrupting redox balance . Experimental designs should include viability assays (MTT/resazurin) and ROS quantification (DCFH-DA probes) under normoxic vs. hypoxic conditions. Pharmacokinetic studies in xenograft models assess synergy, ensuring sulfoximine stability in vivo .

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